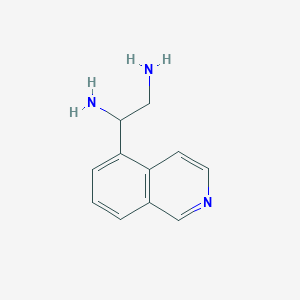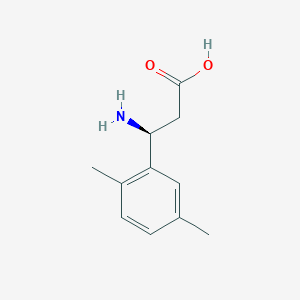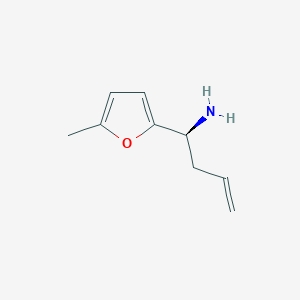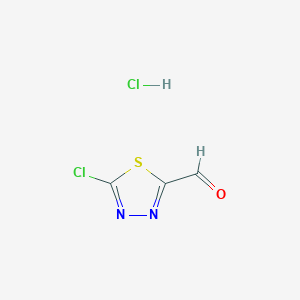
3-(4-Chlorophenyl)propanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorophenyl)propanehydrazide is an organic compound with the molecular formula C9H11ClN2O It is a hydrazide derivative, characterized by the presence of a hydrazide functional group (-CONHNH2) attached to a 3-(4-chlorophenyl)propane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-(4-Chlorophenyl)propanehydrazide can be synthesized through several methods. One common synthetic route involves the reaction of 3-(4-chlorophenyl)propanoic acid with hydrazine hydrate. The reaction typically occurs under reflux conditions in a suitable solvent such as ethanol. The general reaction scheme is as follows:
Starting Material: 3-(4-Chlorophenyl)propanoic acid
Reagent: Hydrazine hydrate
Solvent: Ethanol
Conditions: Reflux
The reaction proceeds with the formation of this compound as the primary product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Industrial methods may also incorporate continuous flow reactors and advanced purification techniques to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Chlorophenyl)propanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can modify the hydrazide group to form amines or other reduced products.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming hydrazones and other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Aldehydes or ketones in the presence of an acid catalyst.
Major Products Formed
Oxidation: 3-(4-Chlorophenyl)sulfonylpropanehydrazide
Reduction: 3-(4-Chlorophenyl)propylamine
Substitution: Hydrazones (e.g., 3-(4-Chlorophenyl)propanehydrazone)
Aplicaciones Científicas De Investigación
3-(4-Chlorophenyl)propanehydrazide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific properties.
Biological Studies: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industrial Applications: The compound is utilized in the synthesis of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(4-Chlorophenyl)propanehydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with carbonyl-containing compounds, leading to the formation of hydrazones. This interaction can inhibit the activity of enzymes that rely on carbonyl groups for their function. Additionally, the compound may interfere with cellular processes by binding to proteins and altering their activity .
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Chlorophenyl)propanoic acid: A precursor in the synthesis of 3-(4-Chlorophenyl)propanehydrazide.
3-(4-Chlorophenyl)sulfonylpropanehydrazide: An oxidized derivative with potential chemotherapeutic properties.
3-(4-Chlorophenyl)propylamine: A reduced derivative with different biological activities.
Uniqueness
This compound is unique due to its hydrazide functional group, which imparts distinct chemical reactivity and biological activity. Its ability to form hydrazones makes it valuable in medicinal chemistry for the development of enzyme inhibitors and other therapeutic agents .
Propiedades
Fórmula molecular |
C9H11ClN2O |
|---|---|
Peso molecular |
198.65 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)propanehydrazide |
InChI |
InChI=1S/C9H11ClN2O/c10-8-4-1-7(2-5-8)3-6-9(13)12-11/h1-2,4-5H,3,6,11H2,(H,12,13) |
Clave InChI |
NQMZNJGESFBGCD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCC(=O)NN)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


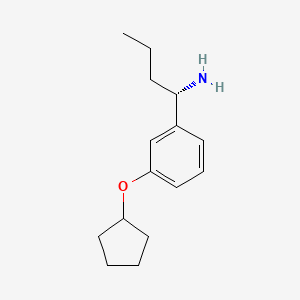
![(R)-1'-(Cyclobutylmethyl)-N-hydroxy-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B13053685.png)
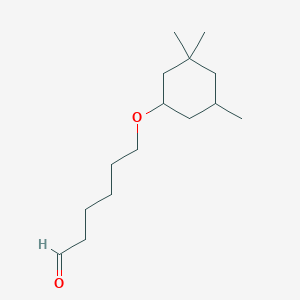
![(S)-2-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL](/img/structure/B13053690.png)
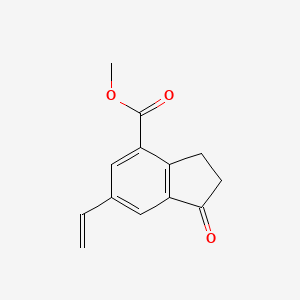
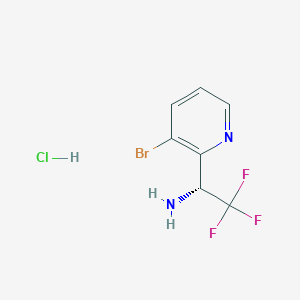
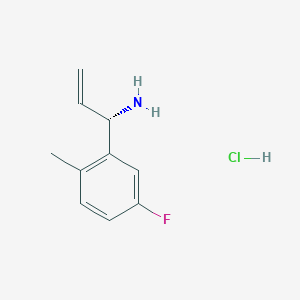

![(3S)-3-Amino-3-[3,5-bis(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13053725.png)

